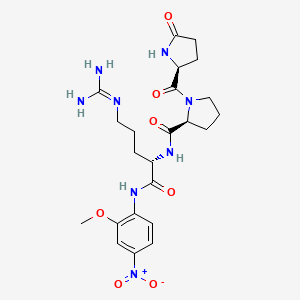
298202-25-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 298202-25-2 is known as IRBP (1-20) (human) . It is the 1 to 20 amino acid N-terminal fragment of the interphotoreceptor retinoid binding protein (IRBP). IRBP, also known as retinol binding protein-3 (RBP-3), is a 1264 amino acid residue glycolipoprotein residing in the interphotoreceptor matrix where it is the major extracellular retinoid-binding protein .
Molecular Structure Analysis
The molecular structure of IRBP (1-20) (human) is represented by the sequence: H-Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp-OH . The molecular formula is C101H164N24O28S and it has a molecular weight of 2194.62 .
Physical And Chemical Properties Analysis
IRBP (1-20) (human) appears as a freeze-dried solid . It is soluble in water . The compound should be stored desiccated, frozen, and in the dark .
Wissenschaftliche Forschungsanwendungen
The Beauty and Benefits of Science
Scientific research explores the universe's mysteries and creates technologies that benefit humanity. The 2013 AAAS Annual Meeting emphasized this theme, highlighting the intersection of beauty and utility in science, from deep cosmic inquiries to practical applications that enhance our lives and economies (Press, 2013).
Enhancing the Reliability of Science
Reliable and efficient research fosters credibility and accelerates discovery. Measures such as optimizing methods, reporting, dissemination, reproducibility, evaluation, and incentives can significantly boost the transparency and efficiency of scientific research. These measures, backed by empirical studies and simulations, require widespread adoption and iterative evaluation for broad implementation (Munafo et al., 2017).
Data Sharing in the Scientific Community
In the 21st century, scientific research is data-intensive and collaborative. Data sharing, a crucial part of the scientific method, allows for verification and extension of research. However, factors like lack of time and funding impede electronic data availability. While researchers are generally satisfied with the initial phases of data management, long-term data preservation remains a challenge. Organizations often do not provide adequate data management support, affecting both short-term and long-term phases. However, under certain conditions, such as formal citation and sharing reprints, researchers are more willing to share data (Tenopir et al., 2011).
The Role of Science in Society
Research Metrics and Scientific Progress
The "publish or perish" adage in scientific research underscores the increasing importance of publishing work, which has become critical for career progression. Bibliographical research metrics like the Journal Impact Factor and h-index define a journal's academic reputation and a researcher's output. Understanding the interplay between authors, readers, and editors is vital for successful publishing in this competitive environment (Grech & Rizk, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
298202-25-2 |
|---|---|
Produktname |
298202-25-2 |
Molekularformel |
C₁₀₁H₁₆₄N₂₄O₂₈S |
Molekulargewicht |
2194.59 |
Sequenz |
One Letter Code: GPTHLFQPSLVLDMAKVLLD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











